

K145: Application Notes and Protocols for Leukemia Research

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Compound of Interest

Compound Name: K145
Cat. No.: B15609897

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Introduction

K145 is a selective, orally bioavailable inhibitor of sphingosine kinase-2 (SphK2), an enzyme that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3][4] In the context of leukemia, SphK2 is implicated in pro-survival signaling. Inhibition of SphK2 by **K145** has been shown to suppress the growth of leukemia cells by inducing apoptosis, making it a compound of significant interest for leukemia research and therapeutic development.[1][2][4] These application notes provide an overview of **K145**'s mechanism of action and detailed protocols for its use in in vitro and in vivo leukemia models.

Mechanism of Action

K145 is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2.[2][3][4] It does not significantly inhibit the activity of Sphingosine Kinase-1 (SphK1) or other related kinases at effective concentrations.[4] The primary mechanism of **K145** in leukemia cells involves the following steps:

- Inhibition of SphK2: **K145** directly binds to the sphingosine binding pocket of SphK2, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[\[1\]](#)[\[2\]](#)
- Suppression of S1P Levels: This inhibition leads to a decrease in intracellular levels of the pro-survival signaling lipid, S1P.[\[1\]](#)[\[2\]](#)
- Inhibition of Downstream Signaling: The reduction in S1P levels results in the deactivation of downstream pro-survival signaling pathways, notably the ERK and Akt pathways.[\[1\]](#)[\[2\]](#)
- Induction of Apoptosis: By suppressing these critical survival signals, **K145** induces programmed cell death (apoptosis) in leukemia cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Data Presentation

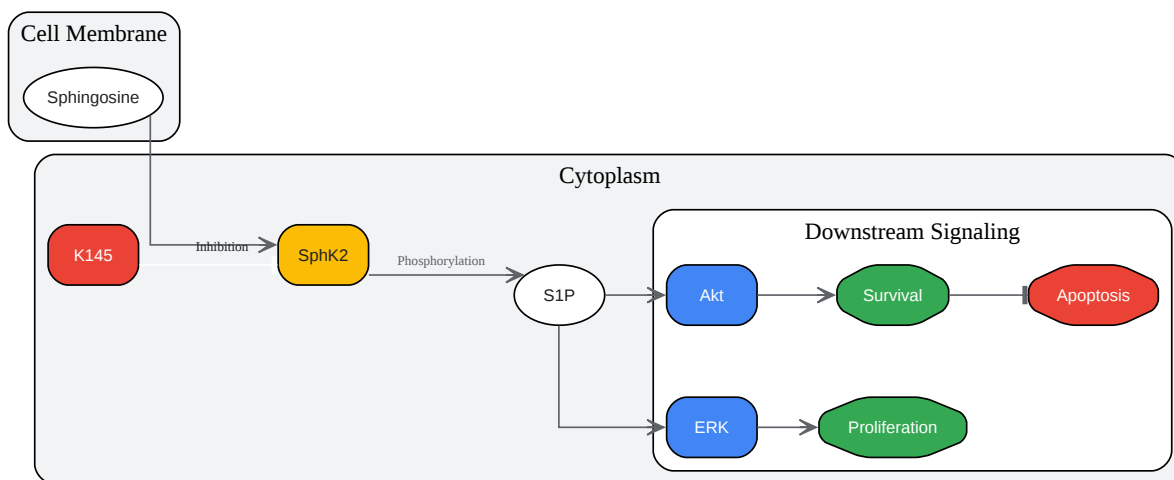
Table 1: In Vitro Efficacy of K145 in Leukemia Cell Lines

Cell Line	Leukemia Type	Assay Type	Endpoint	K145 Concentration	Result	Reference
U937	Human Histiocytic Lymphoma	Viability Assay	IC50	4.3 μ M	Inhibition of cell growth	[3][4]
NKL	Large Granular Lymphocytic Leukemia	Viability Assay	IC50	4.24 μ M (at 48h)	Decrease in cell viability	[5]
TL-1	Large Granular Lymphocytic Leukemia	Viability Assay	IC50	2.73 μ M (at 48h)	Decrease in cell viability	[5]
U937	Human Histiocytic Lymphoma	Western Blot	p-ERK	Not specified	Inhibition of ERK phosphorylation	[1][4]
U937	Human Histiocytic Lymphoma	Western Blot	p-Akt	Not specified	Inhibition of Akt phosphorylation	[1][4]
U937	Human Histiocytic Lymphoma	Apoptosis Assay	Apoptosis	Not specified	Induction of apoptosis	[1][4]

Table 2: In Vivo Efficacy of K145 in Leukemia Xenograft Models

Animal Model	Cell Line Implanted	Treatment Route	K145 Dosage	Treatment Duration	Result	Reference
Nude Mice	U937	Intraperitoneal	Not specified	Not specified	Significant inhibition of tumor growth	[1][2]
Nude Mice	U937	Oral Administration	50 mg/kg	15 days	Significant inhibition of tumor growth	[1][6]
BALB/c Mice (Syngeneic)	JC (Murine Breast Cancer)	Not specified	20 and 35 mg/kg	Not specified	Significant inhibition of tumor growth	[1][2]

Mandatory Visualization



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Caption: **K145** inhibits SphK2, leading to decreased S1P and subsequent downregulation of pro-survival ERK and Akt signaling, ultimately inducing apoptosis in leukemia cells.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **K145** on leukemia cells.

Materials:

- Leukemia cell line (e.g., U937)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **K145** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **K145** in complete culture medium from a concentrated stock solution.

- Add 100 μ L of the **K145** dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Phospho-ERK and Phospho-Akt

Objective: To assess the effect of **K145** on the phosphorylation status of key downstream signaling proteins.

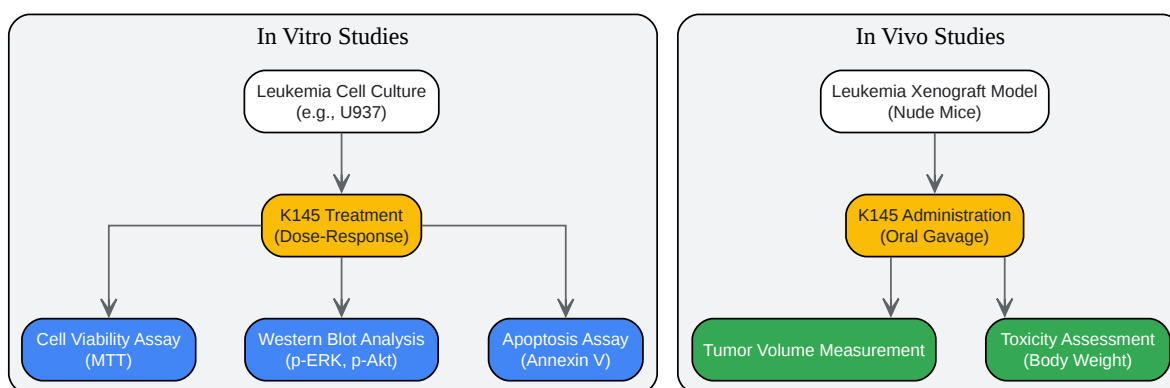
Materials:

- Leukemia cells treated with **K145** (as in Protocol 1)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

- Imaging system

Procedure:

- Treat leukemia cells with **K145** at the desired concentrations for the specified time.
- Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify band intensities and normalize to the total protein and/or loading control (GAPDH).



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References

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